molecular formula C21H28ClN3O3 B1238687 Anidoxime hydrochloride

Anidoxime hydrochloride

Cat. No.: B1238687
M. Wt: 405.9 g/mol
InChI Key: BXYLCIMGDIDYPP-QTXBERLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anidoxime hydrochloride is the hydrochloride salt of O-(4-methoxyphenyl-carboxyl)-3-diethylamino-propiophenone oxime, with the empirical formula C₂₁H₂₇N₃O₃·HCl . It was investigated as an oral analgesic agent in clinical trials, distinguishing itself from other analgesics by its unique mechanism of action: inhibition of prostaglandin synthesis in vitro and in vivo . Its investigational status suggests ongoing evaluation of efficacy and safety .

Properties

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20-;

InChI Key

BXYLCIMGDIDYPP-QTXBERLJSA-N

Isomeric SMILES

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

Synonyms

4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Anidoxime hydrochloride, differing in pharmacological class, mechanism, and applications:

Compound Molecular Formula Pharmacological Class Mechanism of Action Primary Application Safety Profile
This compound C₂₁H₂₇N₃O₃·HCl Analgesic (Investigational) Prostaglandin synthesis inhibition Pain management (oral) Under evaluation; limited data
Doxorubicin Hydrochloride C₂₇H₂₉NO₁₁·HCl Anthracycline antibiotic DNA intercalation, topoisomerase II inhibition Cancer chemotherapy High acute toxicity; cardiotoxic
Amantadine Hydrochloride C₁₀H₁₈N·HCl Antiviral, antiparkinsonian NMDA receptor antagonism, dopamine modulation Influenza A, Parkinson’s disease CNS side effects (e.g., dizziness)
Dorzolamide Hydrochloride C₁₀H₁₆N₂O₄S₃·HCl Carbonic anhydrase inhibitor Reduces intraocular fluid production Glaucoma treatment Ocular irritation, bitter taste
Dapoxetine Hydrochloride C₂₁H₂₃NO·HCl SSRI Serotonin reuptake inhibition Premature ejaculation Nausea, headache
Benzamidoxime Hydrochloride C₇H₇N₂O·HCl Amidoxime derivative Chelation, nitrile conversion Chemical synthesis intermediate Limited toxicity data

Mechanistic and Clinical Distinctions

  • Prostaglandin Inhibition vs. DNA Damage : Anidoxime’s prostaglandin inhibition contrasts sharply with Doxorubicin’s DNA-damaging mechanism, which is effective in cancer but carries significant toxicity risks .
  • Oxime Functional Group: Anidoxime and Benzamidoxime share the oxime group (-NOH), which enhances metal chelation and reactivity in synthesis.
  • Safety and Development Stage : Unlike FDA-approved drugs like Dorzolamide and Amantadine, Anidoxime remains investigational, with safety data still emerging .

Research Findings and Analytical Methods

  • Synthetic Efficiency : Amidoximes like Anidoxime are synthesized efficiently from nitriles using hydroxylamine hydrochloride, a method optimized for aliphatic nitriles .
  • Quality Control : Impurity profiling of related hydrochlorides (e.g., Anagrelide Related Compound A Hydrochloride) requires advanced chromatographic methods, a standard practice for ensuring drug safety .
  • Safety Precautions : Hydrochloride salts often require stringent handling; for example, Radafaxine Hydrochloride is labeled for research use only due to unvalidated medical applications .

Key Notes and Considerations

Structural Uniqueness: Anidoxime’s oxime group and diethylamino side chain differentiate it from other hydrochlorides, enabling selective prostaglandin modulation .

Clinical Potential: Its oral bioavailability and novel mechanism position it as a candidate for non-opioid pain relief, pending further trials.

Safety Monitoring : As with all investigational drugs, long-term toxicity studies are critical, paralleling protocols used for Doxorubicin and Amantadine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Anidoxime hydrochloride purity and structural integrity?

  • Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation .
  • Validation : Follow USP guidelines for method validation, including specificity, linearity (R² ≥ 0.99), and precision (%RSD < 2.0). For NMR, ensure deuterated solvents (e.g., DMSO-d₆) are used to avoid interference .
  • Example : A typical HPLC protocol involves a C18 column, 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) mobile phase, and flow rate of 1.0 mL/min .

Q. How should researchers design experiments to assess this compound stability under varying storage conditions?

  • Protocol : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC and mass spectrometry (LC-MS) to identify breakdown products .
  • Critical Parameters :

  • Temperature : Store stock solutions at -20°C in aliquots to avoid freeze-thaw degradation .
  • Light Sensitivity : Use amber vials if photodegradation is suspected, based on UV-vis spectral analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation exposure .
  • Spill Management : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

  • Approach :

Meta-Analysis : Compare bioavailability studies in rodents vs. non-rodents, adjusting for metabolic differences (e.g., cytochrome P450 enzyme expression) .

Dose Normalization : Use allometric scaling (body surface area or mg/kg³/⁴) to standardize interspecies comparisons .

Statistical Tools : Apply mixed-effects modeling to account for variability in absorption rates .

Q. What experimental design strategies optimize this compound synthesis yield while minimizing impurities?

  • Optimization Framework :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like reaction temperature, pH, and catalyst concentration .
  • Example : A 3² factorial design might reveal that yields peak at pH 6.5–7.0 and 60–70°C, with impurity levels < 0.5% .
    • Analytical Validation : Pair HPLC with inductively coupled plasma mass spectrometry (ICP-MS) to trace metal catalyst residues .

Q. How should researchers validate novel biological targets for this compound in disease models?

  • Workflow :

Target Identification : Use RNA-seq or CRISPR-Cas9 screens to identify gene expression changes post-treatment .

Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity (Kd ≤ 10 µM) .

In Vivo Correlation : Correlate target modulation (e.g., enzyme inhibition) with phenotypic outcomes (e.g., tumor regression) in xenograft models .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound research?

  • Documentation : Follow Beilstein Journal guidelines:

  • Report exact molar ratios, solvent grades, and equipment models .
  • Include raw data for key experiments (e.g., NMR spectra, chromatograms) as supplementary material .
    • Reagent Quality : Use USP-grade solvents and reference standards for critical assays .

Q. How to address batch-to-batch variability in this compound samples?

  • Quality Control (QC) :

  • Batch Testing : Implement LC-MS and differential scanning calorimetry (DSC) to verify consistency in melting points (Δ < 2°C) and impurity profiles .
  • Statistical Process Control (SPC) : Monitor synthesis parameters (e.g., reaction time) using control charts to detect outliers .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Tools :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with Tukey post-hoc tests : Compare efficacy across dose groups (p < 0.05) .
    • Reporting : Include 95% confidence intervals and effect sizes to contextualize significance .

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